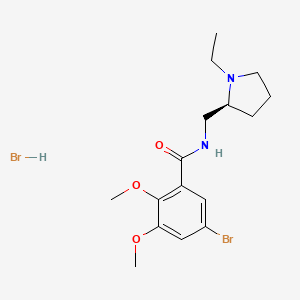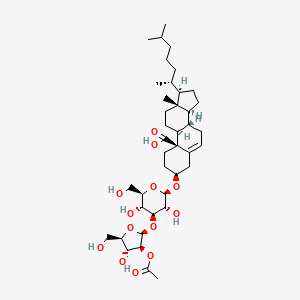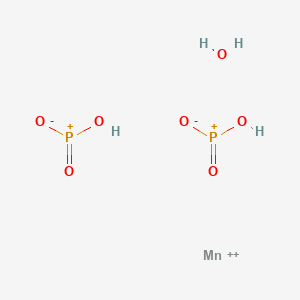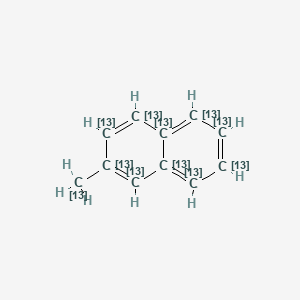![molecular formula C14H12O6S B564479 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate CAS No. 858187-19-6](/img/structure/B564479.png)
4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate” is a chemical compound with the molecular formula C14H12O6S . It is also known as resveratrol-4’-O-sulfate . The molecular weight of this compound is 308.31 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C14H12O6S/c15-12-7-11 (8-13 (16)9-12)2-1-10-3-5-14 (6-4-10)20-21 (17,18)19/h1-9,15-16H, (H,17,18,19) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC (=CC (=C2)O)O)OS (=O) (=O)O . Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm³ . The index of refraction is 1.659 . The molecule has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 4 rotatable bonds . The topological polar surface area is 112 Ų . The compound has a complexity of 437 .科学的研究の応用
Hydrogen Sulfide in Plant Stress Tolerance
Research indicates that hydrogen sulfide (H₂S) plays a crucial role in plant stress tolerance, acting as a novel gaseous signal molecule. It influences seed germination, growth, development, and physiological processes, aiding plants in adapting to various stresses. This suggests a potential interest in studying similar compounds for their effects on plant biology and stress responses (Ahmed et al., 2021).
Sulfate Reduction in Environmental Applications
Dissimilatory sulfate reduction processes, mediated by sulfate-reducing bacteria (SRB), are used in the treatment of sulfate-containing wastewater. Understanding the mechanisms and applications of SRB can inform environmental management practices, including those related to compounds like the one , due to their involvement in sulfur cycling (Qian et al., 2019).
Sulfate Assimilation in Plants
The assimilation of sulfate into biological systems is crucial for creating essential sulfur-containing amino acids like cysteine. The regulation of sulfate assimilation has been extensively studied in various plants, offering insights into how similar processes might be manipulated or utilized in scientific research for enhancing nutritional profiles or stress tolerance (Kopriva, 2006).
Advanced Oxidation Processes
Persulfate-based advanced oxidation processes (AOPs) have been identified as viable alternatives to traditional treatments for degrading a wide range of organic pollutants, including those related to phenolic compounds. This area of research provides a foundation for understanding how compounds with sulfate groups might be broken down or utilized in pollution control (Lee et al., 2020).
Environmental Safety and Surfactants
The environmental impact and safety of surfactants, including those containing sulfate groups, have been comprehensively reviewed. This research is crucial for assessing the ecological implications of chemical compounds and their derivatives, guiding the development of environmentally friendly materials (Cowan-Ellsberry et al., 2014).
Hydrogen Sulfide in Hypertension
Studies on hydrogen sulfide (H₂S) highlight its potential therapeutic applications, including its antihypertensive properties. This suggests avenues for researching similar compounds for medical applications, especially those related to cardiovascular health (van Goor et al., 2016).
特性
IUPAC Name |
[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTTWDFKZULRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700260 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
CAS RN |
858187-19-6 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)





![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)





